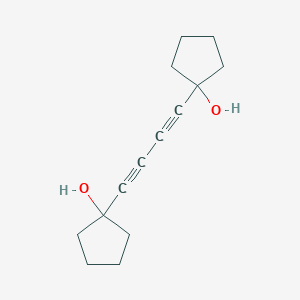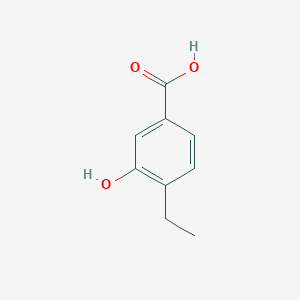![molecular formula C12H15NO2 B034846 2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol CAS No. 103810-34-0](/img/structure/B34846.png)
2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol is a complex organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing indeno[1,2-c]pyrrole derivatives involves a cascade process using diketene and ninhydrin (indane-1,2,3-trione) along with primary amines . This multicomponent reaction is notable for its operational simplicity, tolerance of various functional groups, and the ability to proceed under uncatalyzed conditions. The products are typically isolated by decantation, eliminating the need for column chromatography .
Industrial Production Methods
The operational simplicity and efficient usage of reactants make this compound a candidate for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Indeno[1,2-c]pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include diketene, ninhydrin, and primary amines . The reactions often proceed under mild conditions without the need for catalysts, making them accessible for various applications.
Major Products
The major products formed from these reactions are typically indeno[1,2-c]pyrrole derivatives with various functional groups, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Indeno[1,2-c]pyrrole-6,7-diol and its derivatives have shown promise in several scientific research areas:
Chemistry: Used as building blocks for synthesizing more complex molecules.
Medicine: Investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for indeno[1,2-c]pyrrole-6,7-diol involves interactions with various molecular targets and pathways. While specific details are not fully elucidated, the compound’s structure suggests it may interact with enzymes and receptors involved in biological processes . Further research is needed to fully understand its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indeno[1,2-b]pyrroles: Share a similar core structure but differ in the arrangement of functional groups.
Indeno[1,2-b]furans: Another related class with oxygen-containing rings.
Uniqueness
Indeno[1,2-c]pyrrole-6,7-diol stands out due to its specific diol functional groups and hexahydro structure, which may confer unique biological activities and chemical reactivity compared to other indeno-pyrrole derivatives .
Propiedades
Número CAS |
103810-34-0 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-methyl-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c1-13-5-7-4-9-8(10(7)6-13)2-3-11(14)12(9)15/h2-3,7,10,14-15H,4-6H2,1H3 |
Clave InChI |
FZNZAEQAIHBIEL-UHFFFAOYSA-N |
SMILES |
CN1CC2CC3=C(C2C1)C=CC(=C3O)O |
SMILES canónico |
CN1CC2CC3=C(C2C1)C=CC(=C3O)O |
Sinónimos |
Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


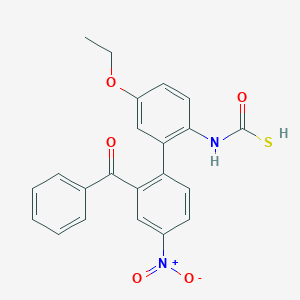
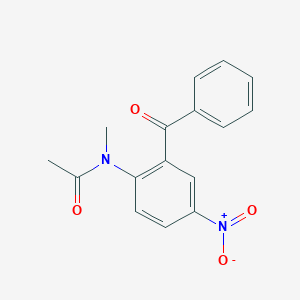
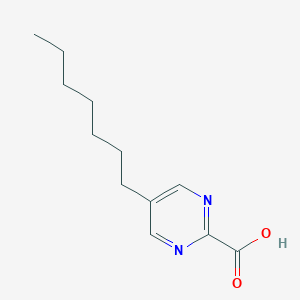
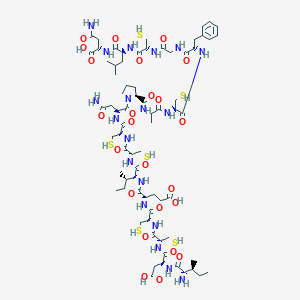
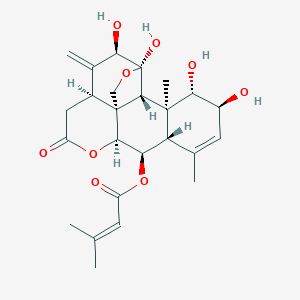
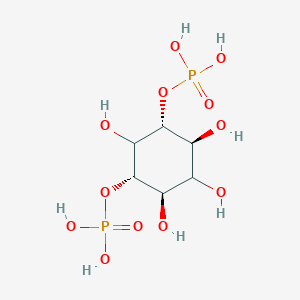
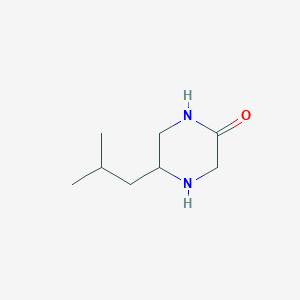
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
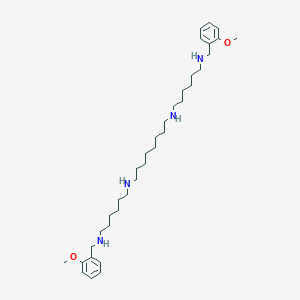
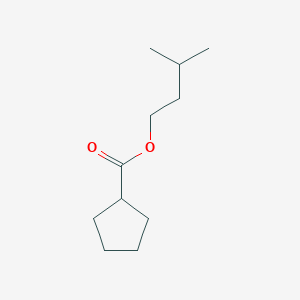
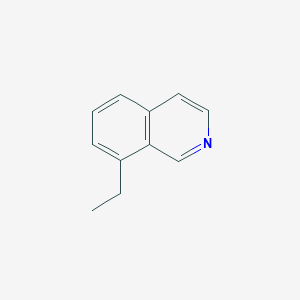
![5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol](/img/structure/B34791.png)
